molecular formula C15H22O2Si B12616518 4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol CAS No. 918495-61-1

4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol

Cat. No.: B12616518
CAS No.: 918495-61-1
M. Wt: 262.42 g/mol
InChI Key: NSJHQXXZPMJBRW-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol is a phenolic compound characterized by a methoxy group at the para position, methyl groups at the 3- and 5-positions, and a trimethylsilylpropynyl substituent at the 2-position of the aromatic ring. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the trimethylsilyl group and steric hindrance from the methyl substituents.

Properties

CAS No.

918495-61-1

Molecular Formula

C15H22O2Si

Molecular Weight

262.42 g/mol

IUPAC Name

4-methoxy-3,5-dimethyl-2-(3-trimethylsilylprop-2-ynyl)phenol

InChI

InChI=1S/C15H22O2Si/c1-11-10-14(16)13(12(2)15(11)17-3)8-7-9-18(4,5)6/h10,16H,8H2,1-6H3

InChI Key

NSJHQXXZPMJBRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)CC#C[Si](C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenol Core:

    Attachment of the Trimethylsilyl Group: This step is achieved through a reaction with trimethylsilyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.

    Final Assembly: The final step involves the coupling of the phenol core with the trimethylsilyl group through a propargylation reaction, typically using propargyl bromide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The phenol group can be reduced to form corresponding alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The phenol group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest structural analogs are phenolic derivatives with substituted aromatic rings. A relevant example is 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS 92409-34-2), which shares methoxy and hydroxy substituents but differs significantly in backbone and functional groups .

Table 1: Structural and Physicochemical Comparison
Property 4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
Molecular Formula C₁₅H₂₂O₂Si C₁₈H₂₂O₇
Molecular Weight ~274.4 g/mol (estimated) 350.36 g/mol
Key Substituents Trimethylsilylpropynyl, methoxy, methyl Diol backbone, multiple methoxy groups
Hydrogen Bonding Capacity Single phenolic -OH Three -OH groups (enhanced H-bonding potential)
Lipophilicity High (due to silyl group) Moderate (polar diol backbone counteracts methoxy groups)

Functional Implications

Etter’s graph set analysis (as discussed in ) suggests that compounds with multiple H-bond donors form more complex supramolecular networks, influencing solubility and crystallization behavior . The trimethylsilyl group in the target compound may disrupt such networks, favoring hydrophobic interactions.

The electron-donating methoxy groups enhance ring stability but are counteracted by the electron-withdrawing propynyl-silyl group, creating a unique electronic profile.

Applications and Stability : The silyl group increases thermal stability and volatility, making the compound suitable for gas-phase applications (e.g., chromatography). In contrast, the diol analog’s multiple H-bonding sites may favor use in polar solvents or as a ligand in coordination chemistry.

Biological Activity

4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol, also known as CAS Number 119229-09-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that contributes to its interactions with biological systems.

Chemical Structure

The chemical structure of this compound is characterized by the following formula:

C15H22O2SiC_{15}H_{22}O_{2}Si

This structure includes a methoxy group and a trimethylsilyl-propargyl moiety, which may influence its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can be crucial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications.

Antioxidant Activity

A study highlighted the antioxidant capacity of similar compounds, where derivatives were tested for their ability to scavenge DPPH radicals. Although specific data for this compound is limited, related compounds have demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

In vitro studies have been conducted to evaluate the anticancer properties of related compounds. For instance, derivatives similar to this compound were tested against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Some of these derivatives exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL, indicating significant antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

CompoundTarget Cell LineIC50 (μmol/mL)
Compound 10aA5490.04
Compound 11cHCT1160.06
DoxorubicinA5490.04
DoxorubicinHCT1160.06

Enzyme Inhibition Studies

Research on related phenolic compounds suggests that they may inhibit various enzymes involved in cancer progression and inflammation. The presence of the methoxy and trimethylsilyl groups could enhance binding affinity to target enzymes, although specific studies on this compound are yet to be published.

Case Studies

While direct case studies on 4-Methoxy-3,5-dimethyl-2-[3-(trimethylsilyl)prop-2-yn-1-y]phenol are sparse, the biological activity of structurally similar compounds provides a foundation for understanding its potential effects. For example, studies on phenolic compounds have shown their effectiveness in reducing tumor growth in animal models when administered at therapeutic doses .

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